molecular formula C10H17NO3 B12892553 5,5-Dimethyl-2-oxo-4-(propan-2-yl)tetrahydrofuran-3-carboxamide CAS No. 7128-62-3

5,5-Dimethyl-2-oxo-4-(propan-2-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B12892553
CAS No.: 7128-62-3
M. Wt: 199.25 g/mol
InChI Key: YBXQYFMVYQQARJ-UHFFFAOYSA-N
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Description

4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is a chemical compound with a unique structure that includes a tetrahydrofuran ring, an isopropyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable isopropyl-substituted precursor with a dimethyl-substituted tetrahydrofuran derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial process may also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-5,5-dimethyl-2-oxazolidinone
  • 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide
  • 4-Isopropyl-2-oxotetrahydrofuran-3-carboxamide

Uniqueness

4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

7128-62-3

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-4-propan-2-yloxolane-3-carboxamide

InChI

InChI=1S/C10H17NO3/c1-5(2)7-6(8(11)12)9(13)14-10(7,3)4/h5-7H,1-4H3,(H2,11,12)

InChI Key

YBXQYFMVYQQARJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(=O)OC1(C)C)C(=O)N

Origin of Product

United States

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